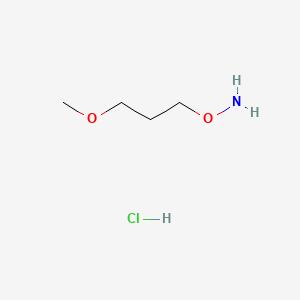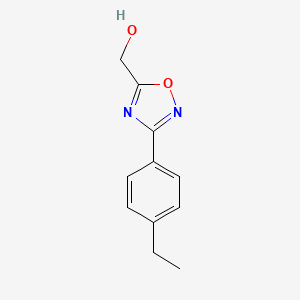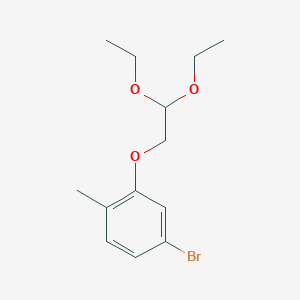![molecular formula C13H10N2O2S B13691519 Methyl 1-aminothieno[3,2-f]quinoline-2-carboxylate](/img/structure/B13691519.png)
Methyl 1-aminothieno[3,2-f]quinoline-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-aminothieno[3,2-f]quinoline-2-carboxylate is a heterocyclic compound with the molecular formula C13H10N2O2S. This compound belongs to the quinoline family, which is known for its diverse applications in medicinal and synthetic organic chemistry. The unique structure of this compound, which includes a thienoquinoline core, makes it an interesting subject for various scientific studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-aminothieno[3,2-f]quinoline-2-carboxylate typically involves a multi-step process. One common method includes the reaction of this compound with sodium hydride in N,N-dimethyl-formamide at 0°C under an inert atmosphere. This is followed by the addition of ®-4-methyl-2,2-dioxo-1,2,3-oxathiazolidine-3-carboxylic acid tert-butyl ester in the same solvent and conditions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis methods used in laboratories can be scaled up for industrial production with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反応の分析
Types of Reactions
Methyl 1-aminothieno[3,2-f]quinoline-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
科学的研究の応用
Methyl 1-aminothieno[3,2-f]quinoline-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of Methyl 1-aminothieno[3,2-f]quinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
Methyl 3-aminothieno[2,3-b]quinoline-2-carboxylate: Another thienoquinoline derivative with similar structural features.
Quinoline: The parent compound of the quinoline family, known for its wide range of applications in medicinal chemistry.
Benzo[h]quinoline: A related compound with a fused benzene and pyridine ring system.
Uniqueness
Methyl 1-aminothieno[3,2-f]quinoline-2-carboxylate is unique due to its specific thienoquinoline core, which imparts distinct chemical and biological properties.
特性
分子式 |
C13H10N2O2S |
|---|---|
分子量 |
258.30 g/mol |
IUPAC名 |
methyl 1-aminothieno[3,2-f]quinoline-2-carboxylate |
InChI |
InChI=1S/C13H10N2O2S/c1-17-13(16)12-11(14)10-7-3-2-6-15-8(7)4-5-9(10)18-12/h2-6H,14H2,1H3 |
InChIキー |
GDCCWBXPPAQDOH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C2=C(S1)C=CC3=C2C=CC=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




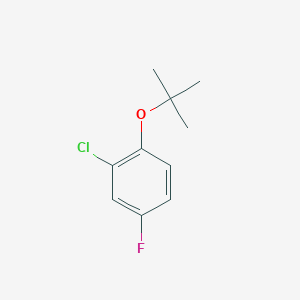


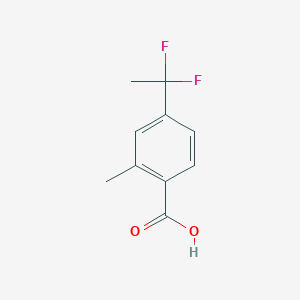
![(R)-N-[4-(1-Aminoethyl)phenyl]-6-(4-pyridyl)quinazolin-2-amine Hydrochloride](/img/structure/B13691469.png)
![8-(3,5-diiodo-4-methylphenyl)-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13691472.png)

![4-Chloro-N-[3-chloro-4-[cyano(phenyl)methyl]phenyl]-3-nitrobenzamide](/img/structure/B13691500.png)

